molecular formula C17H18IN5O B6059263 N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Katalognummer B6059263
Molekulargewicht: 435.26 g/mol
InChI-Schlüssel: LZSUEMZGHSZXKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, also known as BI-78D3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Wirkmechanismus

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to act through inhibition of specific enzymes or receptors. One study found that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide inhibited the activity of the enzyme CDK9, which is involved in cell cycle regulation and transcriptional control (Wu et al., 2019). Another study showed that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide inhibited the activity of the receptor TLR4, which is involved in the inflammatory response (Zhang et al., 2018).
Biochemical and Physiological Effects
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects in scientific research. One study found that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide induced apoptosis, or programmed cell death, in cancer cells (Wu et al., 2019). Another study showed that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide reduced the levels of proinflammatory cytokines in a mouse model of acute lung injury (Zhang et al., 2018). Additionally, N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide was found to reduce the levels of amyloid beta peptides in a cell culture model of Alzheimer's disease (Shi et al., 2017).

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide in lab experiments include its potential therapeutic properties and its ability to inhibit specific enzymes or receptors. However, the limitations of using N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide include its limited availability and potential toxicity, as well as the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. One direction is to investigate its potential as an anticancer agent in clinical trials. Another direction is to further explore its anti-inflammatory effects in various disease models. Additionally, research could focus on identifying the specific enzymes or receptors that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide inhibits and developing more potent and selective inhibitors. Finally, further research is needed to fully understand the mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide and its potential therapeutic applications.
In conclusion, N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The synthesis method for N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves a multistep process, and it has been studied for its potential as an anticancer agent, anti-inflammatory agent, and treatment for Alzheimer's disease. The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to act through inhibition of specific enzymes or receptors. N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. Finally, there are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, including investigating its potential as an anticancer agent in clinical trials and identifying more potent and selective inhibitors.

Synthesemethoden

The synthesis method for N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves a multistep process that begins with the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole with N-benzyl-3-chloropyrazole-1-carboxamide. This reaction produces N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, which is then purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been studied for its potential therapeutic properties in various scientific research applications. One study found that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide inhibited the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent (Wu et al., 2019). Another study showed that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide had anti-inflammatory effects in a mouse model of acute lung injury (Zhang et al., 2018). Additionally, N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been investigated for its potential as a treatment for Alzheimer's disease, as it was found to inhibit the aggregation of amyloid beta peptides (Shi et al., 2017).

Eigenschaften

IUPAC Name

N-(1-benzylpyrazol-3-yl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18IN5O/c1-12-17(18)13(2)23(20-12)11-16(24)19-15-8-9-22(21-15)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSUEMZGHSZXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18IN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.